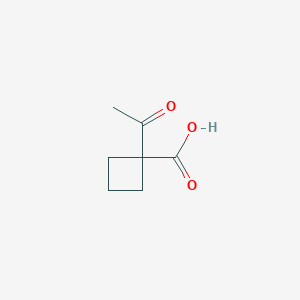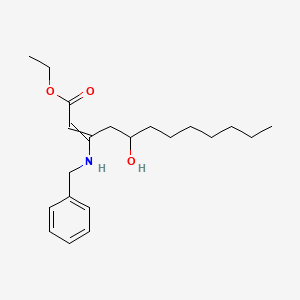
Ethyl 3-(benzylamino)-5-hydroxydodec-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Reagents: Hydrogen peroxide, acetic acid
Reaction: The benzylamino-dodec-2-enoate intermediate is treated with hydrogen peroxide in the presence of acetic acid to introduce the hydroxyl group.
Industrial Production Methods
Industrial production of Ethyl 3-(benzylamino)-5-hydroxydodec-2-enoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(benzylamino)-5-hydroxydodec-2-enoate typically involves multi-step organic reactions. One common method starts with the preparation of the dodec-2-enoate backbone, followed by the introduction of the benzylamino group and the hydroxyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
-
Step 1: Preparation of Dodec-2-enoate Backbone
Reagents: Ethyl acetoacetate, sodium ethoxide
Conditions: Reflux in ethanol
Reaction: Ethyl acetoacetate is treated with sodium ethoxide to form the dodec-2-enoate backbone.
Analyse Des Réactions Chimiques
Ethyl 3-(benzylamino)-5-hydroxydodec-2-enoate undergoes various chemical reactions, including oxidation, reduction, and substitution.
-
Oxidation:
Reagents: Potassium permanganate, sulfuric acid
Products: Oxidized derivatives with additional hydroxyl or carbonyl groups.
-
Reduction:
Reagents: Sodium borohydride, methanol
Products: Reduced derivatives with fewer double bonds or hydroxyl groups.
-
Substitution:
Reagents: Halogenating agents (e.g., bromine, chlorine)
Products: Halogenated derivatives with substituted halogen atoms.
Applications De Recherche Scientifique
Ethyl 3-(benzylamino)-5-hydroxydodec-2-enoate has a wide range of scientific research applications:
-
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
-
Biology:
- Investigated for its potential as a biochemical probe to study enzyme interactions.
- Used in cell culture studies to assess its effects on cellular processes.
-
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
- Studied as
Propriétés
Numéro CAS |
650596-81-9 |
|---|---|
Formule moléculaire |
C21H33NO3 |
Poids moléculaire |
347.5 g/mol |
Nom IUPAC |
ethyl 3-(benzylamino)-5-hydroxydodec-2-enoate |
InChI |
InChI=1S/C21H33NO3/c1-3-5-6-7-11-14-20(23)15-19(16-21(24)25-4-2)22-17-18-12-9-8-10-13-18/h8-10,12-13,16,20,22-23H,3-7,11,14-15,17H2,1-2H3 |
Clé InChI |
BXELZQKBAHDCBO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(CC(=CC(=O)OCC)NCC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


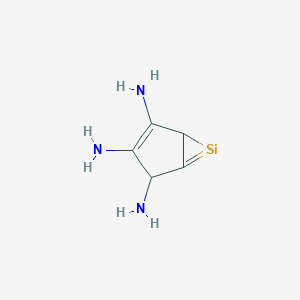
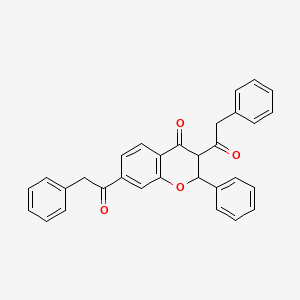
![5-Chloro-N-{3-[2-(2-methoxyphenyl)ethoxy]phenyl}-2-nitrobenzamide](/img/structure/B15168845.png)
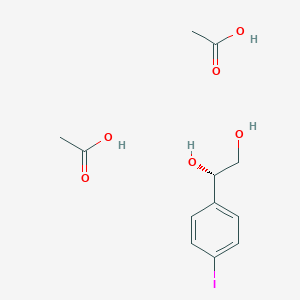
methanone](/img/structure/B15168862.png)
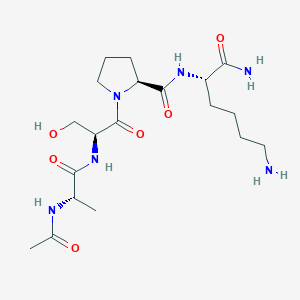
![4,4'-Bis[(3,5-dimethoxyphenyl)methoxy]-2,2'-bipyridine](/img/structure/B15168872.png)
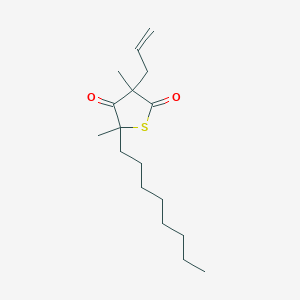
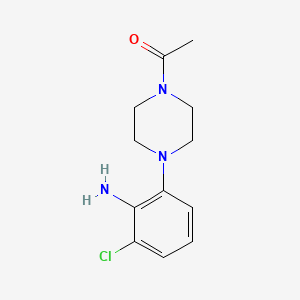
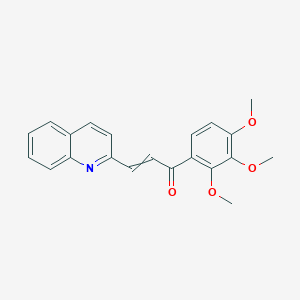
![6,6'-(1,4-Phenylene)bis[2,3-bis(4-fluorophenyl)quinoxaline]](/img/structure/B15168887.png)
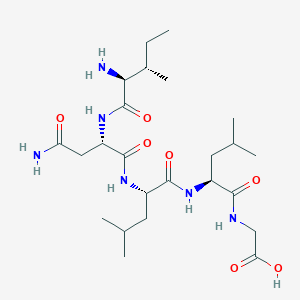
![Benzene, [(1E)-2-[(bromomethyl)sulfonyl]ethenyl]-](/img/structure/B15168908.png)
